molecular formula C10F16N2 B14635319 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine CAS No. 55827-95-7

2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine

Cat. No.: B14635319
CAS No.: 55827-95-7
M. Wt: 452.09 g/mol
InChI Key: SXAJBZPZXADBLM-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of fluorinated alkyl halides and pyrazine derivatives in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.

    Reduction: It can be reduced under specific conditions using strong reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives.

Scientific Research Applications

2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential use in drug development due to its stability and bioavailability.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyrazine: Lacks the heptafluoropropan-2-yl groups, resulting in different chemical properties.

    3,5-Difluoropyrazine: Similar structure but with different substitution patterns.

    2,6-Dichloropyrazine: Chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

55827-95-7

Molecular Formula

C10F16N2

Molecular Weight

452.09 g/mol

IUPAC Name

2,6-difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine

InChI

InChI=1S/C10F16N2/c11-3-1(5(13,7(15,16)17)8(18,19)20)27-2(4(12)28-3)6(14,9(21,22)23)10(24,25)26

InChI Key

SXAJBZPZXADBLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)C(C(F)(F)F)(C(F)(F)F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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